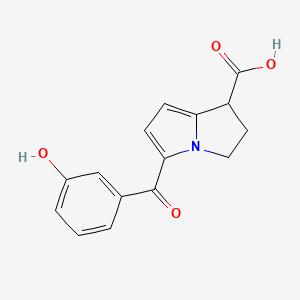
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a complex organic compound that features a pyrrolizine ring system substituted with a hydroxybenzoyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-hydroxybenzoyl chloride, which can be synthesized from 3-hydroxybenzoic acid through a reaction with thionyl chloride . This intermediate is then reacted with a suitable pyrrolizine derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(3-Ketobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.
Reduction: Formation of 5-(3-Hydroxybenzyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolizine ring system can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-Hydroxybenzoic acid: A simpler compound with similar functional groups but lacking the pyrrolizine ring.
2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid: Lacks the hydroxybenzoyl group but shares the pyrrolizine ring system.
5-(3-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is unique due to the combination of the hydroxybenzoyl group and the pyrrolizine ring system, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
特性
CAS番号 |
96327-42-3 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC名 |
5-(3-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-2-9(8-10)14(18)13-5-4-12-11(15(19)20)6-7-16(12)13/h1-5,8,11,17H,6-7H2,(H,19,20) |
InChIキー |
UWZMVFOQEGRQRN-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CC=C2C(=O)C3=CC(=CC=C3)O)C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


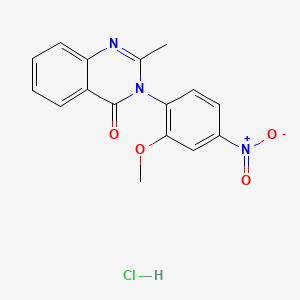
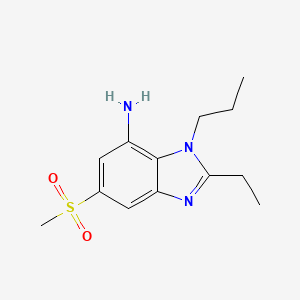
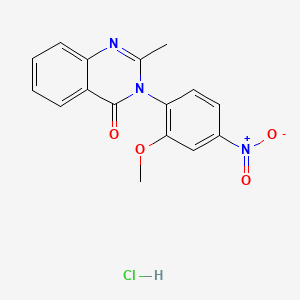
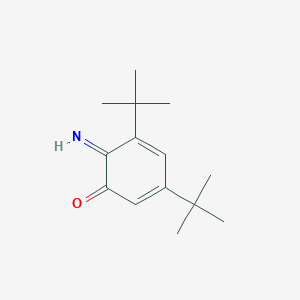
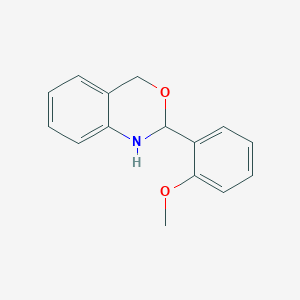

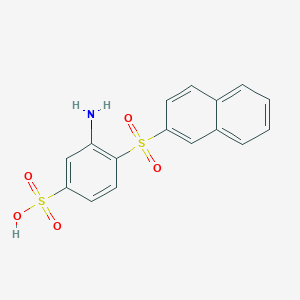
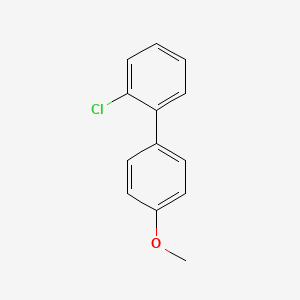
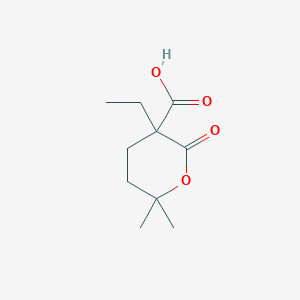
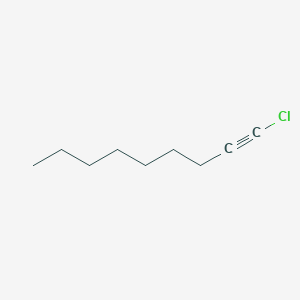

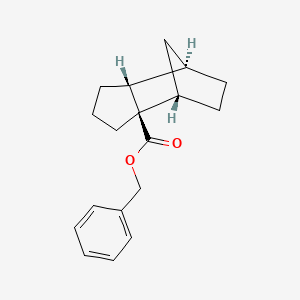
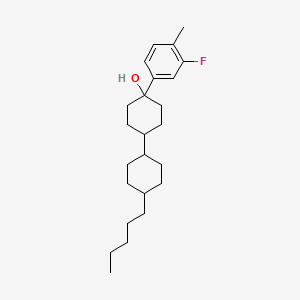
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
